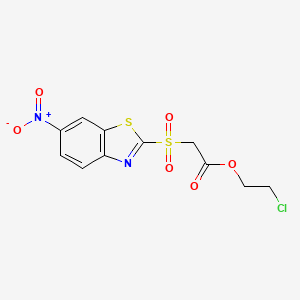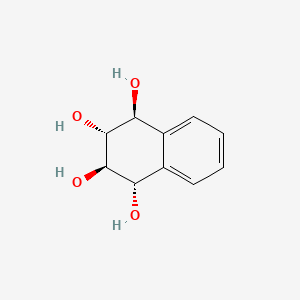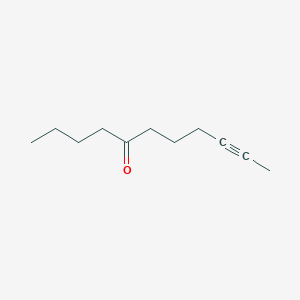
3-Methyl-2-methoxy-5-(2-methylbutyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-methoxy-5-(2-methylbutyl)pyrazine: is a chemical compound belonging to the class of alkylpyrazines. These compounds are known for their distinctive aroma properties and are often found in nature, particularly in plants and insects. This specific pyrazine is notable for its earthy and green aroma, which makes it a significant component in the flavor and fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-methoxy-5-(2-methylbutyl)pyrazine typically involves the condensation of isolencine amide with glyoxal, followed by methylation using diazomethane (CH₂N₂) . This method ensures the formation of the pyrazine ring with the desired substituents.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and conditions. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-2-methoxy-5-(2-methylbutyl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with hydroxyl or carbonyl groups, while reduction may yield more saturated pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Methyl-2-methoxy-5-(2-methylbutyl)pyrazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: In biology, this compound is studied for its role as a semiochemical, which is a chemical substance that carries a message for communication between organisms. It is particularly significant in insect communication, where it can act as a pheromone .
Medicine: In medicine, pyrazine derivatives are explored for their potential therapeutic properties, including antibacterial, antiviral, and anticancer activities .
Industry: In the industry, this compound is used in the flavor and fragrance sector due to its distinctive aroma. It is also used in pest management as it can attract and arrest certain insects.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-methoxy-5-(2-methylbutyl)pyrazine involves its interaction with specific molecular targets and pathways. As a semiochemical, it binds to olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion . The exact molecular pathways can vary depending on the organism and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
3-Isobutyl-2-methoxypyrazine: This compound has a similar structure but with an isobutyl group instead of a 2-methylbutyl group.
2,5-Dimethyl-3-(2-methylbutyl)pyrazine: This compound has a similar structure but with two methyl groups at positions 2 and 5.
Uniqueness: 3-Methyl-2-methoxy-5-(2-methylbutyl)pyrazine is unique due to its specific substituents, which confer distinct aroma properties and biological activities. Its ability to act as a semiochemical in insect communication and its application in the flavor and fragrance industry highlight its versatility and importance .
Eigenschaften
| 78246-21-6 | |
Molekularformel |
C11H18N2O |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-methoxy-3-methyl-5-(2-methylbutyl)pyrazine |
InChI |
InChI=1S/C11H18N2O/c1-5-8(2)6-10-7-12-11(14-4)9(3)13-10/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
SMSDNXXXQGQISN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC1=CN=C(C(=N1)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






